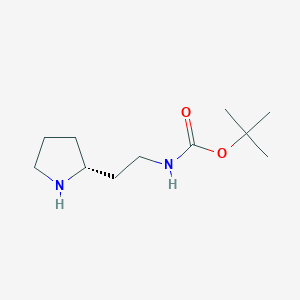

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Description

BenchChem offers high-quality (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNANQGCDACTJPA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692896 | |

| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720000-05-5 | |

| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate: A Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a valuable chiral building block for the synthesis of complex molecular architectures in the pharmaceutical industry. Its unique structural features, combining a chiral pyrrolidine ring and a Boc-protected aminoethyl side chain, make it a strategic intermediate in the development of novel therapeutics. This document delves into its chemical identity, synthesis, characterization, and applications, offering insights grounded in established chemical principles and practices.

Chemical Identity and Physicochemical Properties

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a chiral organic compound featuring a pyrrolidine ring substituted at the 2-position with a Boc-protected aminoethyl group. The stereochemistry at the C2 position of the pyrrolidine ring is of the (R) configuration, which is crucial for its application in stereoselective synthesis.

| Identifier | Value |

| CAS Number | 720000-05-5[1] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] |

| Molecular Weight | 214.31 g/mol [1] |

| IUPAC Name | tert-butyl N-[(2R)-2-(pyrrolidin-2-yl)ethyl]carbamate |

| SMILES | O=C(OC(C)(C)C)NCC[C@@H]1NCCC1[1] |

Physicochemical Data:

| Property | Value |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |

The Strategic Importance of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems, often leading to improved binding affinity and selectivity for biological targets.[2] The introduction of a chiral center, as seen in the (R)-configuration of this building block, is a deliberate strategy to generate selective ligands for enantioselective biological receptors.[2][]

Synthesis and Manufacturing

The synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate typically involves the enantioselective synthesis of the (R)-2-(2-aminoethyl)pyrrolidine core, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Enantioselective Synthesis of the Pyrrolidine Core

The key challenge lies in the stereocontrolled synthesis of the (R)-2-(2-aminoethyl)pyrrolidine intermediate. Several strategies can be employed, often starting from chiral pool materials like (R)-proline or employing asymmetric catalysis. A plausible synthetic approach involves the derivatization of (R)-proline.

Figure 1: A conceptual synthetic pathway to (R)-2-(2-aminoethyl)pyrrolidine.

Boc Protection of the Primary Amine

Once the chiral amine is obtained, the Boc protecting group is introduced to the primary amine of the ethylamino side chain. This is a standard procedure in organic synthesis, typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The secondary amine of the pyrrolidine ring is less reactive and can often be left unprotected under controlled conditions.

Figure 2: General workflow for the Boc protection of the primary amine.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate.

Spectroscopic Data

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | br s | 1H | NH (carbamate) |

| ~3.4 | m | 1H | CH (pyrrolidine C2) |

| ~3.2 | m | 2H | CH₂ (ethyl) |

| ~2.9 | m | 2H | CH₂ (pyrrolidine C5) |

| ~1.9-1.5 | m | 6H | CH₂ (pyrrolidine C3, C4), CH₂ (ethyl) |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ~1.3 | br s | 1H | NH (pyrrolidine) |

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ (Boc) |

| ~58.0 | CH (pyrrolidine C2) |

| ~47.0 | CH₂ (pyrrolidine C5) |

| ~40.0 | CH₂ (ethyl) |

| ~35.0 | CH₂ (ethyl) |

| ~30.0 | CH₂ (pyrrolidine C3 or C4) |

| 28.4 | C(CH₃)₃ (Boc) |

| ~25.0 | CH₂ (pyrrolidine C3 or C4) |

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 215.1754

Purity Analysis

High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is the method of choice to determine both the chemical and enantiomeric purity of the compound.

Applications in Drug Discovery and Development

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate serves as a crucial intermediate in the synthesis of a variety of drug candidates, particularly those where the stereochemistry of the pyrrolidine moiety is critical for biological activity.

-

Antiviral Agents: Chiral pyrrolidine derivatives are integral components of several antiviral drugs, including those targeting hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

-

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is found in drugs targeting CNS disorders. The specific stereochemistry can influence receptor binding and pharmacological effect.

-

Enzyme Inhibitors: The defined three-dimensional structure of this building block makes it suitable for designing potent and selective enzyme inhibitors.

Experimental Protocols

The following is a representative, self-validating protocol for the Boc protection of a primary amine on a chiral pyrrolidine scaffold.

Protocol: Synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Materials:

-

(R)-2-(2-Aminoethyl)pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-(2-aminoethyl)pyrrolidine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the title compound.

Safety and Handling

Based on available data, (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate should be handled with care. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a strategically important chiral building block in modern drug discovery. Its synthesis, while requiring careful stereocontrol, provides access to a versatile intermediate for the construction of complex, biologically active molecules. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this valuable compound in their synthetic endeavors.

References

-

Pharmaffiliates. Tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6436. [Link]

- Google Patents. A process for the preparation of tert-butyl (R)

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

PrepChem. Synthesis of t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

- 1. 720000-05-5|(R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate chemical properties

An In-depth Technical Guide to (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

This guide provides a comprehensive technical overview of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a chiral building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, provide a validated synthetic protocol, and explore its strategic applications, grounding our discussion in established scientific principles and field-proven insights.

Physicochemical and Spectroscopic Profile

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate (CAS: 720000-05-5) is a bifunctional organic molecule featuring a stereochemically defined pyrrolidine ring and a Boc-protected primary amine.[1][2] This unique combination of a nucleophilic secondary amine within the ring and a masked primary amine makes it a highly valuable intermediate for constructing complex molecular architectures.

Core Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 720000-05-5 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.31 g/mol | [1][2] |

| Appearance | Liquid, Oil | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | 2-8°C, Refrigerator | [2] |

| InChI Key | UNANQGCDACTJPA-SECBINFHSA-N | [1] |

Spectroscopic Characterization

While specific spectra are dependent on the acquisition parameters and solvent, the following describes the expected spectroscopic signatures for structural verification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show a characteristic large singlet at approximately 1.45 ppm, integrating to 9 hydrogens, which corresponds to the magnetically equivalent protons of the tert-butyl (Boc) group. The protons on the pyrrolidine ring and the ethyl chain will appear as a series of complex multiplets between 1.50 and 3.50 ppm. A broad singlet, corresponding to the N-H proton of the carbamate, is also anticipated.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a prominent signal around 28.4 ppm for the three methyl carbons of the Boc group. The quaternary carbon of the Boc group will appear near 79.0 ppm. The remaining eight carbons of the pyrrolidine and ethyl backbone will resonate in the aliphatic region of the spectrum. The carbonyl carbon of the carbamate group is expected to be the most downfield signal, typically appearing around 156.0 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. A strong absorption band is expected around 1690-1710 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carbamate. A moderate band between 3300-3400 cm⁻¹ will indicate the N-H stretching vibration of the carbamate. C-H stretching vibrations from the aliphatic portions of the molecule will be observed below 3000 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 215.17.

Synthesis and Purification

The synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate hinges on the selective mono-N-protection of the primary amine of (R)-2-(2-aminoethyl)pyrrolidine.

Rationale for Synthetic Strategy

Selective protection of polyamines is a common challenge in organic synthesis.[3] A widely adopted and highly effective strategy for achieving mono-carbamate protection of a primary amine in the presence of a secondary amine involves the use of di-tert-butyl dicarbonate, commonly known as (Boc)₂O.[3][4] This reagent is favored due to several factors:

-

High Selectivity: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing for preferential reaction under controlled conditions.

-

Mild Reaction Conditions: The reaction proceeds efficiently at or below room temperature, preserving the integrity of the chiral center.

-

Clean Byproducts: The reaction byproducts are tert-butanol and carbon dioxide, which are volatile and easily removed during workup and purification.

Detailed Experimental Protocol: Mono-Boc Protection

This protocol is designed to be self-validating by providing clear steps and expected observations.

Materials:

-

(R)-2-(2-aminoethyl)pyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-(2-aminoethyl)pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes. Causality Note: Slow, dropwise addition is crucial to maintain a low localized concentration of the electrophile, minimizing the risk of di-protection.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting diamine and the formation of the mono-protected product.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted (Boc)₂O and acidic impurities) and then with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil.

Purification and Characterization Workflow

The crude product is typically purified by flash column chromatography on silica gel.

Caption: Standard workflow for purification via flash chromatography.

Core Applications in Drug Discovery

The utility of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate stems from its identity as a chiral, differentially protected diamine.

The Pyrrolidine Scaffold: A Privileged Structure

The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry. Its non-planar, three-dimensional structure allows for a more effective exploration of the target's binding pocket compared to flat aromatic rings.[5] This sp³-rich character is increasingly sought after in modern drug design to improve properties such as solubility and metabolic stability while providing defined stereochemical vectors for interaction with biological targets.[5]

Role as a Chiral Linker and Building Block

With two distinct nitrogen nucleophiles, the molecule is an ideal linker for connecting different pharmacophores or for building out molecular complexity from a chiral core. The secondary amine of the pyrrolidine ring can be functionalized via reactions like reductive amination, acylation, or sulfonylation. Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the primary amine for further elaboration. This sequential functionalization is a cornerstone of modern synthetic strategy.

Caption: Linking two pharmacophores using the title compound.

The Carbamate Group in Medicinal Chemistry

The carbamate functional group is more than just a protecting group; it is a key structural motif in numerous approved drugs.[6] It often serves as a metabolically stable isostere for an amide bond, improving a drug's pharmacokinetic profile.[6] Its inclusion can enhance potency, duration of action, and target specificity.[6] This compound provides a direct route to incorporating this valuable functionality into a chiral framework.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential to ensure safety.

Hazard Identification and Personal Protective Equipment (PPE)

-

Contact Hazards: May cause skin and eye irritation.[7] Avoid all personal contact, including inhalation.[8]

-

PPE: Wear appropriate protective gloves, clothing, and safety glasses that meet standards like EN166.[7][9] Handle in a well-ventilated area or chemical fume hood.[8][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Fire Hazards: The material is not considered a significant fire risk, but containers may burn. Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing.[7][9] Thermal decomposition can release irritating vapors and nitrogen oxides.[7]

Storage and Stability

-

Storage Conditions: Store in original, tightly sealed containers in a cool, dry area.[8] The recommended storage temperature is 2-8°C (refrigerator).[2]

-

Handling: After handling, always wash hands with soap and water.[8] Avoid generating mists or aerosols.

Conclusion

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a strategically important molecule for research scientists and drug development professionals. Its defined stereochemistry, privileged pyrrolidine scaffold, and differentially protected amines provide a versatile platform for the synthesis of novel, three-dimensional chemical entities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, enables its effective application in the pursuit of new therapeutic agents.

References

-

(R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate (CS-0047914-1g) - Universal Biologicals. [Link]

-

(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate | C11H21NO2 | CID 59070238 - PubChem. [Link]

-

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 45072180. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - ChemRxiv. [Link]

-

(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate - PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate | Pharmaffiliates. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. [Link]

Sources

- 1. (R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate synthesis protocols

An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Executive Summary

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a critical chiral building block in modern medicinal chemistry. Its stereochemically defined pyrrolidine core and the differentially protected diamine functionality make it an invaluable intermediate for the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS) and protease inhibitors where enantiomeric purity is paramount for therapeutic efficacy and safety.[1] This guide provides a detailed examination of the prevalent synthetic strategies for this compound, focusing on the construction of the chiral pyrrolidine framework from readily available precursors and the subsequent chemoselective protection of the primary amine. The protocols described herein are designed for researchers and drug development professionals, offering field-proven insights into experimental choices, reaction mechanisms, and validation methods to ensure reproducibility and high purity of the final product.

Strategic Considerations for Synthesis

The synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate presents two primary chemical challenges: 1) the establishment of the (R)-stereocenter at the C2 position of the pyrrolidine ring, and 2) the selective protection of the primary amine on the ethyl side chain in the presence of the secondary amine within the pyrrolidine ring. A robust synthesis must address both aspects efficiently.

A logical retrosynthetic analysis disconnects the target molecule at the carbamate bond, identifying (R)-2-(2-aminoethyl)pyrrolidine as the immediate key precursor. The synthesis of this chiral diamine is the crux of the entire process. The final step is a chemoselective N-protection, which leverages the differential reactivity of the two amine groups.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Chiral Precursor: (R)-2-(2-Aminoethyl)pyrrolidine

The most common and reliable strategies for constructing the chiral pyrrolidine core utilize starting materials from the "chiral pool," such as D-proline or its derivatives. The D-enantiomer is required to yield the desired (R)-configuration in the final product. The following protocol outlines a robust pathway starting from D-prolinol.

Workflow for Precursor Synthesis

Caption: Synthetic workflow from D-Prolinol.

Experimental Protocol: Synthesis of (R)-2-(2-Aminoethyl)pyrrolidine

Part A: Synthesis of (R)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

-

N-Boc Protection of D-Prolinol: To a solution of D-prolinol (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The rationale for this initial protection is to prevent the secondary amine from interfering in subsequent steps.

-

Work-up: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-prolinol, which can often be used without further purification.

-

Hydroxyl Activation (Tosylation): Dissolve the crude N-Boc-D-prolinol in pyridine at 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

-

Cyanide Displacement: The crude tosylated intermediate is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN, 1.5 equiv) is added, and the mixture is heated to 60-70 °C for 12-18 hours. The reaction proceeds via an Sₙ2 mechanism, displacing the tosylate to form the C-C bond and introduce the nitrile functionality.

-

Purification: After cooling, the reaction mixture is poured into water and extracted multiple times with ethyl acetate. The combined organic layers are washed thoroughly with brine, dried, and concentrated. The resulting crude product, (R)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, is purified by silica gel column chromatography.

Part B: Reduction to (R)-2-(2-Aminoethyl)pyrrolidine

-

Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C, add a solution of the purified nitrile from the previous step in THF dropwise. LiAlH₄ is a potent reducing agent capable of converting the nitrile directly to the primary amine.[2][3] It will also cleave the Boc protecting group.

-

Quenching and Work-up: After stirring at reflux for 4-8 hours, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude diamine precursor, (R)-2-(2-aminoethyl)pyrrolidine. This product can be purified by distillation or carried forward to the next step.

Chemoselective N-Boc Protection

The final step involves the selective protection of the more nucleophilic and less sterically hindered primary amine of (R)-2-(2-aminoethyl)pyrrolidine.

Experimental Protocol: Synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

-

Reaction Setup: Dissolve (R)-2-(2-aminoethyl)pyrrolidine (1.0 equiv) in a suitable solvent such as THF or a 1:1 mixture of 1,4-dioxane and water.[4] Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.95-1.0 equiv) in the same solvent dropwise over 30-60 minutes. Using a slight sub-stoichiometric amount of (Boc)₂O helps to minimize the formation of the di-protected byproduct. The reaction is often performed in the presence of a mild base like sodium bicarbonate (1.5 equiv) to neutralize the acid formed during the reaction.[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Once the starting diamine is consumed, concentrate the reaction mixture to remove the organic solvent. If an aqueous system was used, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Final Purification: The crude product is purified by silica gel column chromatography to afford (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate as a pure compound.

Data Summary and Characterization

The successful synthesis of the target compound must be verified through rigorous analytical techniques.

| Step | Key Reagents | Solvent | Typical Yield | Key Transformation |

| 1. Tosylation | D-Prolinol, (Boc)₂O, TsCl | DCM, Pyridine | >90% | Hydroxyl to Tosylate |

| 2. Cyanation | NaCN | DMSO | 60-75% | Sₙ2 displacement |

| 3. Reduction | LiAlH₄ | THF | 70-85% | Nitrile to Amine |

| 4. Boc Protection | (Boc)₂O, NaHCO₃ | Dioxane/H₂O | 80-90% | Selective N-protection |

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and successful installation and removal of protecting groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Chiral HPLC/SFC: Essential for determining the enantiomeric excess (e.e.) of the final product, ensuring the stereocenter was maintained throughout the synthesis. An e.e. of >98% is typically required for pharmaceutical applications.[6]

References

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz

- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.

- (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine. MySkinRecipes.

- Asymmetric α-Arylation of N-Boc-pyrrolidine. Organic Syntheses Procedure.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.

- Amine Protection / Deprotection. Fisher Scientific.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.

- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals.

- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.

- Der Pharma Chemica. Scholars Research Library.

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv.

Sources

A Technical Guide to (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate for Researchers and Drug Development Professionals

Introduction

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a chiral bifunctional molecule, has emerged as a valuable building block in modern medicinal chemistry. Its structure, featuring a pyrrolidine ring and a Boc-protected aminoethyl side chain, offers a unique combination of stereochemistry, conformational rigidity, and synthetic versatility. This guide provides an in-depth analysis of its commercial availability, quality control considerations, and applications in the synthesis of therapeutic agents, tailored for researchers, scientists, and drug development professionals.

The pyrrolidine scaffold is a privileged structure in drug discovery, frequently found in a wide array of biologically active compounds.[1] Its three-dimensional nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The "(R)-" stereochemistry at the 2-position of the pyrrolidine ring is often crucial for achieving desired potency and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the primary amine of the ethylcarbamate side chain is strategically employed for its stability under various reaction conditions and its facile removal under mild acidic conditions, enabling sequential functionalization.

Commercial Suppliers: A Comparative Overview

The reliable sourcing of starting materials is a critical first step in any drug discovery program. For (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate (CAS No. 720000-05-5), several reputable suppliers cater to the research and development market. The following table provides a comparative overview of some of the key suppliers.

| Supplier | Purity/Specifications | Available Quantities | Certificate of Analysis (CoA) |

| BLDpharm | Typically >97% | 1g, 5g, 25g | Available upon request |

| CymitQuimica | ≥95% | 100mg, 250mg, 500mg, 1g, 5g | Available upon request |

| Chiralen | Inquire for details | 100mg, 250mg, 1g, 5g | Available upon request |

| Pharmaffiliates | Inquire for details | Custom synthesis available | Provided with purchase |

| Matrix Scientific | Inquire for details | 1g, 5g | Available upon request |

| Universal Biologicals | Inquire for details | 1g | Data sheet available online[2] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information. For drug development applications requiring large quantities and stringent quality control, inquiring about the availability of Good Manufacturing Practice (GMP) grade material is essential.

Quality Control and Analytical Characterization

Ensuring the chemical identity, purity, and stereochemical integrity of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is paramount for its successful application in synthesis. A comprehensive Certificate of Analysis (CoA) from the supplier should be requested and reviewed. Key analytical techniques employed for the quality control of this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure and assessing the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity (e.e.) of the (R)-isomer. Reverse-phase HPLC is used to assess chemical purity.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic functional groups present in the molecule.

Below is a logical workflow for the evaluation of a new batch of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate.

Synthetic Routes and Methodologies

While detailed proprietary synthesis methods are often not disclosed by commercial suppliers, a general understanding of the synthetic approaches to (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate can be derived from the chemical literature. A common strategy involves the use of a chiral starting material, such as (R)-2-(pyrrolidin-2-yl)ethan-1-amine, followed by the protection of the primary amine with a Boc group.

Illustrative Synthetic Protocol:

-

Starting Material: (R)-2-(pyrrolidin-2-yl)ethan-1-amine.

-

Reaction: The starting diamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Boc Protection: Di-tert-butyl dicarbonate (Boc2O) is added portion-wise at a controlled temperature (typically 0 °C to room temperature) in the presence of a non-nucleophilic base (e.g., triethylamine) to selectively protect the more accessible primary amine.

-

Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate.

The following diagram illustrates the key steps in a potential synthetic workflow.

Applications in Drug Discovery and Development

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate serves as a key intermediate in the synthesis of a variety of therapeutic agents, particularly in the areas of oncology and virology.

Kinase Inhibitors

The pyrrolidine moiety of this building block can be strategically incorporated into the scaffold of kinase inhibitors to establish crucial interactions within the ATP-binding pocket of the target kinase. The ethylcarbamate side chain provides a convenient handle for further elaboration and connection to other pharmacophoric elements of the inhibitor. For instance, the secondary amine of the pyrrolidine ring can be functionalized to introduce substituents that project into specific sub-pockets of the kinase, thereby enhancing potency and selectivity.

Antiviral Agents

In the development of antiviral drugs, particularly those targeting viral proteases, the stereochemically defined pyrrolidine ring can mimic the conformation of natural amino acid residues, such as proline. This allows for the design of peptidomimetic inhibitors that can effectively block the active site of the viral enzyme. The Boc-protected amine allows for the controlled coupling of this fragment into a larger peptide or small molecule inhibitor.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the quality of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate.

-

Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is often advised.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

-

Stability: The compound is generally stable under recommended storage conditions. However, prolonged exposure to moisture or strong acids can lead to the cleavage of the Boc protecting group.

Conclusion

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a valuable and versatile chiral building block for the synthesis of complex molecular architectures in drug discovery. Its commercial availability from a range of suppliers, coupled with its well-defined chemical properties, makes it an attractive starting material for the development of novel therapeutics. A thorough understanding of its quality attributes, synthetic utility, and handling requirements is crucial for its effective implementation in research and development programs.

References

-

Universal Biologicals. (R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate (CS-0047914-1g). [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

Sources

An In-depth Technical Guide on (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate Structural Analogues

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate serves as a critical chiral building block for the synthesis of a diverse array of structural analogues with significant therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and structure-activity relationship (SAR) of these analogues. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Core Scaffold: (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Chemical Structure and Properties

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, often referred to as (R)-Boc-2-aminoethylpyrrolidine, possesses a unique combination of structural features that make it an invaluable tool in synthetic and medicinal chemistry.

-

Chiral Center: The stereochemistry at the C2 position of the pyrrolidine ring is crucial for specific interactions with biological targets.

-

Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle offers a three-dimensional structure that can effectively explore pharmacophore space.[1]

-

Ethylamine Sidechain: This linker provides flexibility and a point of attachment for further functionalization.

-

tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used amine protecting group due to its stability under various conditions and its facile, acid-labile removal.[2][3] This allows for selective chemical modifications at other sites of the molecule.

Significance in Medicinal Chemistry

The pyrrolidine scaffold is a recurring motif in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to mimic peptide structures, introduce conformational rigidity, and establish key hydrogen bonding interactions with biological macromolecules. The carbamate group itself is a key structural motif in many therapeutic agents, contributing to metabolic stability and cell permeability.[4][5]

Part 2: Design and Strategy for Structural Analogue Development

The systematic modification of a lead compound is a cornerstone of modern drug discovery. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

Rationale for Analogue Design

-

Structure-Activity Relationship (SAR) Exploration: By systematically altering different parts of the molecule, researchers can elucidate which structural features are critical for biological activity.[6][7][8]

-

Optimization of Physicochemical Properties: Modifications can be made to improve solubility, membrane permeability, and metabolic stability.

-

Enhancement of Target Binding: Fine-tuning the structure can lead to stronger and more specific interactions with the desired biological target.

Key Modification Sites

The structure of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate offers several avenues for modification:

-

Pyrrolidine Ring (A): Introduction of substituents at positions 3, 4, and 5 can probe the steric and electronic requirements of the binding pocket. Ring expansion or contraction, or the introduction of additional heteroatoms, can also be explored.

-

Ethylamine Linker (B): The length and flexibility of the linker can be varied to optimize the distance and orientation between the pyrrolidine ring and other functional groups.

-

Carbamate Group (C): While the Boc group is typically a protecting group, it can be replaced with other functionalities to explore different interactions or to serve as a permanent part of the final analogue.

Caption: Key modification sites on the core scaffold.

Part 3: Synthetic Methodologies for Analogue Generation

The synthesis of structural analogues of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate relies on a robust set of organic chemistry reactions. The following protocols are illustrative and may require optimization based on the specific substrate.

Synthesis of the Core Scaffold

The synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate often starts from readily available chiral precursors like (R)-prolinol.

Experimental Protocol: Synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

-

Step 1: Mesylation of (R)-Prolinol. To a solution of (R)-prolinol in dichloromethane (DCM) at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Step 2: Azide Substitution. To the reaction mixture from Step 1, add sodium azide and a catalytic amount of tetrabutylammonium iodide in dimethylformamide (DMF). Heat the mixture to 80 °C and stir overnight.

-

Step 3: Reduction of the Azide. Cool the reaction mixture and add it to a solution of lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0 °C. Stir at room temperature for 6 hours.

-

Step 4: Boc Protection. Quench the reaction carefully with water and sodium hydroxide. Filter the mixture and concentrate the filtrate. Dissolve the residue in a mixture of THF and water, and add di-tert-butyl dicarbonate (Boc₂O) and triethylamine. Stir at room temperature overnight.

-

Step 5: Purification. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Modification of the Pyrrolidine Ring

Functionalization of the pyrrolidine ring can be achieved through various synthetic strategies.[9]

Experimental Protocol: Synthesis of a 4-hydroxypyrrolidine Analogue

-

Starting Material: Utilize (R)-4-hydroxyproline as the starting material.

-

Esterification and Protection: Protect the carboxylic acid as a methyl ester and the amine with a suitable protecting group (e.g., Cbz).

-

Reduction and Side Chain Installation: Follow similar steps as in the core scaffold synthesis (mesylation, azide substitution, reduction) to install the aminoethyl side chain.

-

Boc Protection and Deprotection: Protect the newly formed primary amine with a Boc group, followed by the removal of the Cbz group from the pyrrolidine nitrogen.

Modification of the Side Chain and Carbamate Group

Varying the Linker Length: Homologues with shorter or longer alkyl chains can be synthesized by starting with the appropriate amino alcohol.

Carbamate Modification: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.[3][10] This amine can then be reacted with various acylating or sulfonylating agents to introduce different functionalities.

Experimental Protocol: Deprotection of the Boc Group

-

Dissolve the Boc-protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the solution at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the free amine with an appropriate organic solvent.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. deepdyve.com [deepdyve.com]

- 9. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

Spectroscopic Data for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a chiral building block valuable in medicinal chemistry and drug development. While experimentally obtained spectra for this specific molecule are not widely published, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and the analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided to assist researchers in its characterization.

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, with the chemical formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol , is a key intermediate in the synthesis of various pharmaceutical agents.[1] Accurate structural elucidation is paramount for quality control, reaction monitoring, and ensuring the stereochemical integrity of subsequent products. The following sections detail the predicted spectroscopic signatures that are critical for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate. These predictions are derived from the analysis of its functional groups and comparison with structurally similar molecules, such as N-Boc-pyrrolidine derivatives and other tert-butyl carbamates.[2][3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0-5.2 | br s | 1H | NH (carbamate) |

| ~3.1-3.3 | m | 2H | CH₂ (ethyl chain, adjacent to NH) |

| ~2.8-3.0 | m | 1H | CH (pyrrolidine ring, at position 2) |

| ~2.7-2.9 | m | 2H | CH₂ (pyrrolidin-2-yl) |

| ~1.7-1.9 | m | 2H | CH₂ (pyrrolidine ring) |

| ~1.5-1.7 | m | 2H | CH₂ (pyrrolidine ring) |

| 1.44 | s | 9H | C(CH₃)₃ (Boc group) |

| ~1.3-1.5 | m | 2H | CH₂ (pyrrolidine ring) |

Note: The pyrrolidine ring protons are expected to show complex splitting patterns due to diastereotopicity and coupling between adjacent protons. The NH proton of the pyrrolidine may be broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ (Boc group) |

| ~60.5 | CH (pyrrolidine ring, at position 2) |

| ~46.8 | CH₂ (pyrrolidine ring, adjacent to NH) |

| ~41.0 | CH₂ (ethyl chain, adjacent to NH) |

| ~38.5 | CH₂ (ethyl chain, adjacent to pyrrolidine) |

| ~30.0 | CH₂ (pyrrolidine ring) |

| 28.4 | C(CH₃)₃ (Boc group) |

| ~25.5 | CH₂ (pyrrolidine ring) |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 215.17 | [M+H]⁺ |

| 214.16 | [M]⁺ |

| 158.14 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 115.10 | [M - Boc]⁺ |

| 70.08 | [C₄H₈N]⁺ (pyrrolidine fragment) |

Table 4: Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch (carbamate) |

| ~3300 | Broad | N-H stretch (pyrrolidine) |

| ~2970, ~2870 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1170 | Strong | C-O stretch (carbamate) |

Interpretation of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the connectivity of the molecule. The singlet at approximately 1.44 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protecting group.[3][4] The broad singlet around 5.0-5.2 ppm is indicative of the carbamate N-H proton. The protons of the ethyl chain and the pyrrolidine ring are expected to appear as complex multiplets in the region of 1.3 to 3.3 ppm due to spin-spin coupling and potential diastereotopicity. The methine proton at the chiral center (position 2 of the pyrrolidine ring) is anticipated to be a multiplet around 2.8-3.0 ppm.

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. The carbonyl carbon of the carbamate is expected to be the most downfield signal at approximately 156.0 ppm.[3] The quaternary carbon and the methyl carbons of the Boc group should appear around 79.5 ppm and 28.4 ppm, respectively.[3][4] The remaining signals will correspond to the carbons of the pyrrolidine ring and the ethyl chain.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. Under electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 215.17. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da), leading to fragments at m/z 158.14 and 115.10, respectively. Fragmentation of the pyrrolidine ring can also occur, with a characteristic fragment at m/z 70.08.

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups. A strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibrations of the carbamate and the secondary amine of the pyrrolidine ring are expected to appear as distinct bands in the region of 3300-3350 cm⁻¹. Strong C-H stretching bands from the aliphatic parts of the molecule will be observed around 2870-2970 cm⁻¹.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data. Instrument parameters may need to be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans and a longer relaxation delay may be necessary compared to the ¹H NMR experiment.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride).

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their interpretations, serve as a valuable reference for researchers working with this compound. The provided experimental protocols offer a starting point for the successful spectroscopic characterization of this and similar molecules, ensuring the quality and integrity of materials used in research and development.

References

-

Hiraga, Y., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 38-58. Available from: [Link]

-

Supporting Information for various tert-butyl carbamate derivatives. Available from: [Link]

-

PubChem. N-Boc-pyrrolidine. Available from: [Link]

-

García-García, P., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 8(1), 1-12. Available from: [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate for Advanced Drug Discovery

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] Its three-dimensional architecture offers a distinct advantage over flat aromatic systems, often leading to improved solubility, optimized ADME/Tox profiles, and enhanced target specificity.[2] The introduction of stereocenters into this scaffold further expands its utility, allowing for precise spatial orientation of functional groups to interact with chiral biological targets like enzymes and receptors.[2]

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate (CAS No. 720000-05-5) has emerged as a critical chiral building block for the synthesis of complex bioactive molecules.[3][4] This versatile intermediate features a primary amine masked by a tert-butoxycarbonyl (Boc) protecting group, which is stable under various reaction conditions yet readily removable under mild acidic conditions.[2][5] This differential protection strategy is paramount in multi-step syntheses, enabling selective functionalization of the pyrrolidine nitrogen. This guide provides an in-depth review of the synthesis, characterization, and strategic applications of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, with a focus on its role in the development of novel therapeutics.

Synthesis and Stereochemical Control: Crafting the Chiral Scaffold

The enantioselective synthesis of 2-substituted pyrrolidines is a key challenge in organic chemistry. Various strategies have been developed to achieve high enantiomeric purity, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.[6][7][8] The synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate typically involves the preparation of the chiral diamine, (R)-2-(2-aminoethyl)pyrrolidine, followed by selective protection of the primary amine.

Representative Synthetic Approach: Boc Protection of (R)-2-(2-aminoethyl)pyrrolidine

A common and effective method for the synthesis of the title compound involves the selective N-Boc protection of the primary amine of commercially available or synthetically prepared (R)-2-(2-aminoethyl)pyrrolidine. The differential reactivity of the primary and secondary amines allows for chemoselective protection.

Experimental Protocol: Synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

-

Dissolution: Dissolve (R)-2-(2-aminoethyl)pyrrolidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of dioxane and water.

-

Base Addition: Add a hindered base, such as triethylamine (1.1 equivalents), to the solution to act as a proton scavenger.

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent to the reaction mixture at 0 °C. The slow addition helps to control the exothermicity of the reaction and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate.

Structural Characterization: Spectroscopic Analysis

Thorough characterization of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data based on its chemical structure and data from analogous compounds.[9][10][11]

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | - Signals in the aliphatic region (1.5-3.5 ppm) corresponding to the pyrrolidine and ethyl protons.- A characteristic singlet at ~1.4 ppm for the nine protons of the tert-butyl group.- A broad singlet corresponding to the carbamate N-H proton. |

| ¹³C NMR | - Resonances for the pyrrolidine and ethyl carbons.- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A peak around 156 ppm for the carbamate carbonyl carbon. |

| IR Spectroscopy | - N-H stretching vibration of the carbamate at ~3300 cm⁻¹.- C-H stretching vibrations in the 2850-3000 cm⁻¹ region.- A strong C=O stretching band of the carbamate at ~1690 cm⁻¹.- N-H bending vibration around 1520 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 215.17. |

Applications in Drug Discovery: A Gateway to Complex Molecular Architectures

The primary application of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate lies in its role as a versatile chiral intermediate in the synthesis of high-value pharmaceutical targets.[2][5] The Boc-protected primary amine allows for the selective modification of the pyrrolidine nitrogen, which can then be deprotected in a later step to reveal the primary amine for further functionalization. This strategy is particularly valuable in the synthesis of compounds with multiple nitrogenous centers.

Case Study: A Key Intermediate in the Synthesis of Varenicline Analogues

Varenicline, marketed as Chantix®, is a smoking cessation aid that acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[4][12] The synthesis of varenicline and its analogues often requires a chiral diamine fragment. While the direct use of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate in the synthesis of varenicline itself is not explicitly detailed in the initial patents, its structural motif is highly relevant. The deprotection of the Boc group yields (R)-2-(2-aminoethyl)pyrrolidine, a key precursor for constructing the pyrazino[2,3-h][1]benzazepine core of varenicline-like molecules.

Conclusion: An Indispensable Tool for the Medicinal Chemist

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate stands as a testament to the power of chiral building blocks in modern drug discovery. Its strategic design, incorporating a stable yet readily cleavable protecting group on a stereochemically defined scaffold, provides medicinal chemists with a reliable and versatile tool for the synthesis of complex and potent pharmaceutical agents. The ability to selectively unmask a primary amine after initial modifications to the pyrrolidine core is a key advantage in convergent synthetic strategies. As the demand for enantiomerically pure drugs continues to grow, the importance of intermediates like (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate in the synthetic chemist's arsenal is set to increase, paving the way for the discovery of next-generation therapeutics.

References

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. [Link]

-

Supporting Information. [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

-

1H NMR and 13C NMR of the prepared compounds. ResearchGate. [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

-

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine. MySkinRecipes. [Link]

-

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s).

-

Supporting Information for. [Link]

-

(R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate (CS-0047914-1g). Universal Biologicals. [Link]

- Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.

-

Discovery and development of varenicline for smoking cessation. PMC. [Link]

-

tert-Butyl carbamate. NIST WebBook. [Link]

-

Varenicline: The Newest Agent for Smoking Cessation. Medscape. [Link]

- TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF.

-

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. PubChem. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC. [Link]

-

Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. ResearchGate. [Link]

-

Tert-butyl n-[(2-methylpyrrolidin-2-yl)methyl]carbamate (C11H22N2O2). PubChemLite. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate [cymitquimica.com]

- 4. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 12. medscape.com [medscape.com]

An In-depth Technical Guide to the Safe Handling of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Introduction

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a chiral building block increasingly utilized by researchers in the field of medicinal chemistry and drug development. Its unique structure, incorporating a pyrrolidine ring and a Boc-protected amine, makes it a valuable intermediate in the synthesis of novel therapeutics. The pyrrolidine scaffold is a common feature in many biologically active compounds. As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, drawing upon data from structurally related compounds to establish best practices.

Hazard Identification and Risk Assessment

Based on the SDS of the closely related tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate, the following hazards are anticipated[4]:

-

Acute Toxicity (Oral): Harmful if swallowed.[4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][6]

GHS Hazard Classification Summary (Inferred)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] | GHS07 |

| Skin Irritation | 2 | H315: Causes skin irritation[4][5] | GHS07 |

| Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] | GHS07 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[4][5] | GHS07 |

Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is critical to minimize exposure and prevent accidents.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

All handling of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate should be conducted in a well-ventilated laboratory.[1][3]

-

A certified chemical fume hood is required for all procedures that may generate vapors, mists, or aerosols.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[1][6]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for larger quantities or in the event of a spill.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[2][6]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

-

Weighing and Transfer:

-

Post-Handling:

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][2]

-

Keep the container tightly closed and upright to prevent leakage.[1]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[2]

-

For long-term storage, refrigeration may be recommended.[4]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Accidental Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.[2][6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][8]

Spills and Leaks

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7]

-

Collect the absorbed material into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Prevent entry to the area.

-

Contact your institution's emergency response team.

-

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9]

-

Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.[10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships for the safe handling of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate.

Caption: Experimental workflow for handling (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate.

Caption: Logical relationship of steps in an emergency spill response.

Conclusion

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a valuable tool for chemical synthesis, but its potential hazards necessitate careful and informed handling. By understanding the risks associated with its structural components, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely and effectively utilize this compound in their work. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current safety data sheets for related compounds.

References

-

Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). SAFETY DATA SHEET - Hexamethylenediamine carbamate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. Retrieved from [Link]

-

Capot Chemical. (2026, January 12). MSDS of Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester. Retrieved from [Link]

-

CARBAMATE. (2009, May 21). Cooling Tower Chemicals - CARBAMATE. Retrieved from [Link]

-

Universal Biologicals. (n.d.). (R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate (CS-0047914-1g). Retrieved from [Link]

-